1-(2-Chloropyridin-4-yl)azetidin-3-ol
Overview
Description
1-(2-Chloropyridin-4-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to an azetidin-3-ol moiety. It is primarily used in research and development, particularly in pharmaceutical testing .
Preparation Methods
The synthesis of 1-(2-Chloropyridin-4-yl)azetidin-3-ol typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the use of organoboron reagents and palladium catalysts to facilitate the coupling of the chloropyridine and azetidin-3-ol fragments .
Chemical Reactions Analysis
1-(2-Chloropyridin-4-yl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
1-(2-Chloropyridin-4-yl)azetidin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chloropyridin-4-yl)azetidin-3-ol can be compared with other similar compounds such as:
4-Acetyl-2-chloropyridine: This compound has a similar chloropyridine structure but differs in the functional group attached to the pyridine ring.
1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: This compound has a similar chloropyridine structure but includes a pyrazole ring and a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of the chloropyridine and azetidin-3-ol moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chloropyridin-4-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-8-3-6(1-2-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVYHHSSCWFUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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